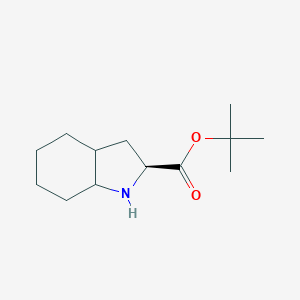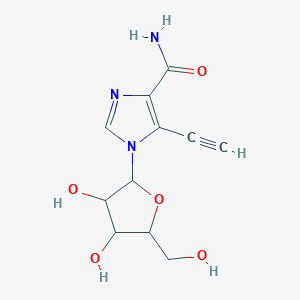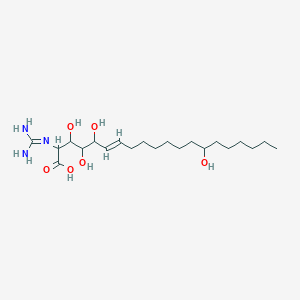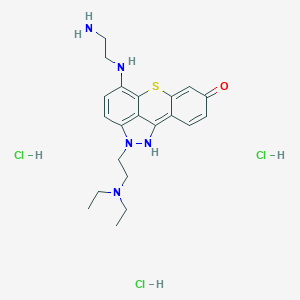
2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid is a heterocyclic compound that features both quinoline and thiazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyquinoline and thiazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid typically involves the construction of the quinoline and thiazole rings followed by their coupling. One common synthetic route includes the following steps:
Synthesis of 6-Hydroxyquinoline: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Quinoline and Thiazole Rings: The final step involves the coupling of the 6-hydroxyquinoline with the thiazole derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the thiazole ring can interact with various biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyquinoline: Shares the quinoline moiety but lacks the thiazole ring.
2-Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the quinoline moiety.
Quinoline-2-carboxylic acid: Similar structure but without the hydroxy and thiazole groups.
Uniqueness
2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid is unique due to the presence of both hydroxyquinoline and thiazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4S)-2-(6-hydroxyquinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-8-2-4-9-7(5-8)1-3-10(14-9)12-15-11(6-19-12)13(17)18/h1-5,11,16H,6H2,(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOLPLXXFZFHFD-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122364-83-4 |
Source


|
| Record name | 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122364834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)









